molecular formula C16H13NS2 B15097303 4-phenyl-2-[(phenylmethyl)thio]Thiazole

4-phenyl-2-[(phenylmethyl)thio]Thiazole

カタログ番号: B15097303
分子量: 283.4 g/mol
InChIキー: AZMIOEUPQDHRPA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-phenyl-2-[(phenylmethyl)thio]Thiazole (CAS 76098-78-7) is a synthetic organic compound with the molecular formula C 16 H 13 NS 2 and a molecular weight of 283.4111 g/mol . Its structure features a thiazole ring—a five-membered heterocycle containing both sulfur and nitrogen atoms—which is a well-established privileged scaffold in medicinal chemistry . The thiazole ring is a component of more than 18 FDA-approved drugs and is frequently explored in scientific research due to its diverse biological potential, which includes antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities . Researchers value this particular compound as a key chemical building block for constructing more complex molecules and as a reference standard in analytical studies. The presence of the benzylthioether and phenyl substituents on the core thiazole ring makes it a versatile intermediate for further chemical modifications and structure-activity relationship (SAR) investigations in drug discovery programs. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C16H13NS2

分子量

283.4 g/mol

IUPAC名

2-benzylsulfanyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C16H13NS2/c1-3-7-13(8-4-1)11-18-16-17-15(12-19-16)14-9-5-2-6-10-14/h1-10,12H,11H2

InChIキー

AZMIOEUPQDHRPA-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)CSC2=NC(=CS2)C3=CC=CC=C3

製品の起源

United States
Foundational & Exploratory

The Chemical Architecture and Pharmacological Profiling of 4-Phenyl-2-[(phenylmethyl)thio]thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged scaffolds—molecular frameworks that exhibit high-affinity binding across diverse biological targets. 4-phenyl-2-[(phenylmethyl)thio]thiazole (commonly referred to as 2-benzylthio-4-phenylthiazole) represents a highly optimized derivative of the 1,3-thiazole class[1]. By combining the electron-rich heteroaromatic thiazole core with strategically placed bulky hydrophobic groups (a C4-phenyl ring and a C2-benzylthio linkage), this compound achieves exceptional lipophilicity, metabolic stability, and target specificity[2].

This whitepaper provides an in-depth technical analysis of the structural properties, retrosynthetic methodology, and pharmacological utility of 4-phenyl-2-[(phenylmethyl)thio]thiazole, serving as a comprehensive guide for researchers in medicinal chemistry and drug discovery.

Structural & Physicochemical Profiling

The bioactivity of 4-phenyl-2-[(phenylmethyl)thio]thiazole is intrinsically linked to its molecular architecture. The 1,3-thiazole ring acts as a bioisostere for various heterocyclic systems, capable of participating in π−π stacking, dipole-dipole interactions, and hydrogen bonding (via the nitrogen atom)[1].

Crucially, the substitution at the C2 position with a [(phenylmethyl)thio] group (a benzylthio ether) locks the molecule out of the thione-thiol tautomerization that plagues free 2-mercaptothiazoles[3]. This S-alkylation not only increases the compound's half-life by preventing oxidative dimerization into disulfides but also significantly enhances its membrane permeability.

Table 1: Physicochemical & Structural Parameters
ParameterValuePharmacological Implication
Molecular Formula C₁₆H₁₃NS₂Defines the heavy atom count and baseline mass.
Molecular Weight 283.41 g/mol Well within Lipinski’s Rule of 5 (<500 Da), ensuring theoretical oral bioavailability[4].
LogP (Est.) ~4.8High lipophilicity; excellent membrane penetration but may require formulation strategies for aqueous solubility.
H-Bond Donors 0The S-alkylation locks the tautomeric thiol, eliminating the H-bond donor capacity.
H-Bond Acceptors 2 (N, S)Thiazole nitrogen remains available for hydrogen bonding with target receptor residues.
Rotatable Bonds 4Provides sufficient conformational flexibility to adapt to hydrophobic binding pockets.
Table 2: Structure-Activity Relationship (SAR) Mapping
Structural MotifChemical RoleBiological Consequence
1,3-Thiazole Core Electron-rich heteroaromatic scaffold.Acts as a privileged pharmacophore, enabling target coordination[1].
C4-Phenyl Ring Bulky hydrophobic substituent.Anchors the molecule in lipophilic target domains (e.g., enzyme active sites)[5].
C2-Thioether Linkage Stable, non-oxidized sulfur bridge.Prevents tautomerization, increasing metabolic stability[3].
Benzyl Group Flexible aromatic appendage.Enhances cell wall penetration in microbes and provides additional π -interactions[2].

Retrosynthetic Strategy and Reaction Workflows

The synthesis of 4-phenyl-2-[(phenylmethyl)thio]thiazole relies on a highly efficient, two-step convergent strategy. The foundational step is the Hantzsch thiazole synthesis, which constructs the heteroaromatic core, followed by a regioselective S-alkylation[6].

SynthesisWorkflow R1 Phenacyl Bromide + Ammonium Dithiocarbamate Step1 Hantzsch Cyclization (EtOH, Reflux, 4h) R1->Step1 Int 2-Mercapto-4-phenylthiazole (Intermediate) Step1->Int Step2 S-Alkylation (Benzyl Bromide, K2CO3, DMF) Int->Step2 Prod 4-phenyl-2-[(phenylmethyl)thio]thiazole (Target Compound) Step2->Prod

Fig 1. Two-step synthetic workflow for 4-phenyl-2-[(phenylmethyl)thio]thiazole.

Protocol 1: Synthesis and Purification (Self-Validating Methodology)

Objective: High-yield synthesis of the target compound via regioselective S-alkylation. Causality Check: 2-mercaptothiazoles are ambident nucleophiles, capable of reacting at either the sulfur or the nitrogen atom. Potassium carbonate (K₂CO₃) is selected as a mild base to selectively deprotonate the thiol (pKa ~7) without degrading the substrate. N,N-Dimethylformamide (DMF) is used as an aprotic polar solvent to leave the thiolate anion highly unsolvated and reactive, driving an SN​2 nucleophilic attack on the benzyl bromide exclusively at the sulfur atom, preventing unwanted N-alkylation[6].

Step-by-Step Procedure:

  • Thiolate Formation: Dissolve 10.0 mmol of 2-mercapto-4-phenylthiazole in 20 mL of anhydrous DMF in a round-bottom flask. Add 12.0 mmol of anhydrous K₂CO₃. Stir at room temperature for 30 minutes under an inert argon atmosphere to ensure complete deprotonation.

  • Alkylation: Dropwise, add 11.0 mmol of benzyl bromide (phenylmethyl bromide) to the reaction mixture via a syringe.

  • Reaction Progression: Heat the mixture to 60°C and stir for 4 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The starting material spot (lower Rf​ due to the polar -SH group) will disappear, replaced by a distinct, higher Rf​ spot representing the non-polar thioether.

  • Quenching & Extraction: Pour the cooled mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with saturated brine (3 x 20 mL) to remove residual DMF.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 4-phenyl-2-[(phenylmethyl)thio]thiazole crystals.

    • Analytical Validation: ¹H-NMR (CDCl₃) must show a distinct singlet at ~4.4 ppm (2H, -S-CH₂-Ph) and a singlet at ~7.3 ppm (1H, thiazole C5-H). The absence of a downfield N-CH₂ signal confirms successful S-alkylation over N-alkylation.

Mechanistic Pharmacology: IDO1 Inhibition

Beyond its utility as a synthetic intermediate, the 2-alkylthio-4-phenylthiazole scaffold has gained significant traction in oncology and immunology. Specifically, derivatives of 2-mercapto-4-phenylthiazole have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) [5],[7].

IDO1 is a heme-containing enzyme overexpressed in various tumors. It catalyzes the oxidative cleavage of L-tryptophan into kynurenine. The resulting depletion of tryptophan and accumulation of kynurenine suppresses T-cell proliferation, allowing tumors to evade the immune system[5]. The bulky, lipophilic nature of 4-phenyl-2-[(phenylmethyl)thio]thiazole allows it to competitively occupy the hydrophobic pockets of the IDO1 active site, blocking substrate entry.

IDO1_Pathway TRP L-Tryptophan IDO1 IDO1 Enzyme TRP->IDO1 KYN Kynurenine IDO1->KYN Oxidative Cleavage TCELL T-Cell Suppression (Tumor Evasion) KYN->TCELL Metabolite Accumulation DRUG Thioether Derivative (Inhibitor) DRUG->IDO1 Competitive Inhibition

Fig 2. Mechanism of IDO1 inhibition by thiazole thioether derivatives in tumor microenvironments.

Protocol 2: In Vitro IDO1 Enzymatic Inhibition Assay

Objective: Quantify the immunomodulatory potential (IC₅₀) of the synthesized compound. Causality Check: IDO1 oxidizes L-tryptophan to N-formylkynurenine, which is subsequently hydrolyzed to kynurenine. By reacting kynurenine with Ehrlich's reagent, a yellow chromophore is generated. Measuring this absorbance provides a direct, self-validating, stoichiometric readout of enzyme activity and, inversely, inhibitor efficacy[5].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a standard reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid (to maintain the heme iron in the active Fe²⁺ state), 10 µM methylene blue, and 50 µg/mL catalase.

  • Inhibitor Incubation: In a 96-well plate, add recombinant human IDO1 enzyme and the 4-phenyl-2-[(phenylmethyl)thio]thiazole derivative (dissolved in DMSO, ensuring final DMSO concentration <1% to prevent enzyme denaturation) at varying serial dilutions (0.1 µM to 100 µM). Incubate for 10 minutes at 37°C to allow for receptor-ligand equilibration.

  • Substrate Addition: Initiate the enzymatic cascade by adding 400 µM L-tryptophan to all wells. Incubate for exactly 45 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 30% trichloroacetic acid (TCA). Heat the plate at 50°C for 30 minutes. Causality: This step halts enzymatic activity by precipitating proteins and forces the quantitative hydrolysis of N-formylkynurenine into kynurenine.

  • Colorimetric Detection: Centrifuge the plate at 2500 x g for 10 minutes to pellet the precipitated proteins. Transfer 100 µL of the clear supernatant to a fresh 96-well plate. Add an equal volume of 2% (w/v) Ehrlich's reagent (p-dimethylaminobenzaldehyde dissolved in glacial acetic acid).

  • Quantification: Read the absorbance at 490 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism) against a blank (no enzyme) and a positive control (e.g., Epacadostat).

Sources

A Technical Guide to the Preliminary Biological Activity Screening of 4-phenyl-2-[(phenylmethyl)thio]thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5] This guide provides a comprehensive framework for the preliminary biological evaluation of a novel derivative, 4-phenyl-2-[(phenylmethyl)thio]thiazole. As a Senior Application Scientist, this document moves beyond simple protocols to instill a deep understanding of the causality behind experimental choices, ensuring that each screening platform is a self-validating system. We will explore robust, high-throughput assays for anticancer, antimicrobial, and antioxidant activities, providing detailed methodologies, data interpretation frameworks, and the scientific rationale necessary for researchers and drug development professionals to effectively assess the therapeutic potential of this compound.

Introduction: The Thiazole Scaffold and the Test Compound

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery.[4][6][7] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide array of biological targets.[1] Clinically approved drugs like the anticancer agent Dasatinib and the vitamin thiamine (B1) feature this core structure, highlighting its therapeutic significance.[1][4][7][8]

The compound of interest, 4-phenyl-2-[(phenylmethyl)thio]thiazole, combines the core thiazole ring with phenyl and benzylthio substituents. These lipophilic groups can enhance membrane permeability and interaction with hydrophobic pockets in target proteins, making it a promising candidate for biological activity. This guide outlines the essential first-pass screening cascade to profile its potential.

Anticancer Activity Screening: Cytotoxicity Profiling

Thiazole derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways like PI3K/AkT.[8][9][10] Therefore, the initial and most critical step is to assess the compound's general cytotoxicity against cancer cell lines.

Rationale for Assay Selection: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell viability.[11] Its selection is based on several key advantages:

  • Principle: It relies on the enzymatic activity of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Robustness: It is a well-established, reliable, and highly reproducible assay.[12]

  • High-Throughput: The 96-well plate format makes it ideal for screening multiple concentrations and cell lines simultaneously, which is cost-effective and time-efficient for initial drug discovery.[11][13]

Experimental Workflow: Cytotoxicity Assessment

The workflow is designed to systematically determine the concentration-dependent effect of the compound on cell viability.

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay & Readout cluster_analysis Data Analysis cell_culture 1. Culture & Harvest Cancer Cell Lines cell_count 2. Count Cells & Adjust Density (e.g., 1x10^4 cells/well) cell_culture->cell_count plate_cells 3. Seed Cells in 96-Well Plate cell_count->plate_cells add_compound 5. Add Compound Dilutions & Controls to Wells plate_cells->add_compound prepare_compound 4. Prepare Stock & Serial Dilutions of Test Compound prepare_compound->add_compound incubate_24h 6. Incubate for 24-72 hours (37°C, 5% CO2) add_compound->incubate_24h add_mtt 7. Add MTT Reagent (e.g., 5 mg/mL) incubate_24h->add_mtt incubate_4h 8. Incubate for 2-4 hours add_mtt->incubate_4h solubilize 9. Solubilize Formazan Crystals (e.g., with DMSO or Isopropanol) incubate_4h->solubilize read_abs 10. Read Absorbance (e.g., at 570 nm) solubilize->read_abs calc_viability 11. Calculate % Cell Viability read_abs->calc_viability calc_ic50 12. Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for MTT-based cytotoxicity screening.

Detailed Experimental Protocol: MTT Assay
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) in appropriate media until they reach ~80% confluency.[14]

  • Seeding: Trypsinize, count, and seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-phenyl-2-[(phenylmethyl)thio]thiazole in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the old media with 100 µL of media containing the various compound concentrations. Include wells for:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used.

    • Untreated Control: Cells in media only.

    • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate gently for 10 minutes.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Data Interpretation & Presentation

The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.

Formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

The results are then plotted (Viability % vs. Log Concentration) to determine the IC₅₀ value , which is the concentration of the compound required to inhibit cell growth by 50%.[12] A lower IC₅₀ value indicates higher potency.

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.250100.0%
11.18895.0%
50.95076.0%
100.61349.0%
500.20016.0%
1000.0756.0%
Table 1: Example data from an MTT assay for determining the IC₅₀ value against the MCF-7 cell line.

Antimicrobial Activity Screening

The thiazole nucleus is a component of many compounds with established antibacterial and antifungal properties.[2][5][6][15] A preliminary screen for antimicrobial activity is therefore a logical and essential step.

Rationale for Assay Selection: Broth Microdilution (MIC)

The Minimum Inhibitory Concentration (MIC) test is the benchmark for quantifying antimicrobial activity.[16][17]

  • Quantitative Data: Unlike diffusion assays, it provides a precise numerical value (the MIC), which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism.[16] This is crucial for comparing the potency of different compounds.[16]

  • Standardization: The method is highly standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility.[16]

  • Efficiency: The 96-well plate format allows for the efficient testing of multiple compounds against various microbial strains.[18][19]

Experimental Workflow: MIC Determination

The process involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout Readout & Analysis compound_prep 1. Prepare Compound Stock (e.g., in DMSO) serial_dilute 3. Perform 2-fold Serial Dilution of Compound across Plate compound_prep->serial_dilute media_dispense 2. Dispense Broth (e.g., Mueller-Hinton) media_dispense->serial_dilute inoculate 5. Inoculate Wells with Bacterial Suspension serial_dilute->inoculate bact_prep 4. Prepare Standardized Bacterial Inoculum (0.5 McFarland) bact_prep->inoculate incubate 6. Incubate for 16-20 hours at 35-37°C inoculate->incubate read_mic 7. Visually Inspect for Turbidity incubate->read_mic determine_mic 8. Identify MIC: Lowest Concentration with No Visible Growth read_mic->determine_mic

Caption: Workflow for Broth Microdilution MIC assay.

Detailed Experimental Protocol: Broth Microdilution
  • Plate Preparation: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: In well 1, add 100 µL of the test compound at twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus and Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (cloudiness), indicating growth inhibition.[16][20]

Data Interpretation & Presentation

The results are reported as a single value for each microbial strain.

Microbial StrainTest Compound MIC (µg/mL)Ampicillin MIC (µg/mL)
S. aureus (Gram +)160.5
E. coli (Gram -)648
P. aeruginosa (Gram -)>12832
C. albicans (Fungus)32N/A
Table 2: Example MIC data for 4-phenyl-2-[(phenylmethyl)thio]thiazole.

Antioxidant Activity Screening: Radical Scavenging

Some thiazole derivatives have demonstrated the ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.[5][6]

Rationale for Assay Selection: DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method for screening antioxidant potential.[21]

  • Simplicity and Speed: The assay is technically simple, rapid, and requires only a standard spectrophotometer.[21]

  • Clear Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The color change is directly proportional to the radical scavenging activity.

  • Comparative Analysis: While other assays like ABTS exist and may be more sensitive for certain compounds, DPPH provides a robust and reliable first-pass screen.[22][23]

Experimental Principle: DPPH Radical Scavenging

The core of the assay is the neutralization of the DPPH radical by the antioxidant test compound.

DPPH_Principle DPPH DPPH• (Stable Radical, Violet) DPPH_H DPPH-H (Reduced, Yellow) DPPH->DPPH_H + H• (from Compound) Antioxidant Test Compound (H-Donor) Antioxidant_Radical Compound• (Oxidized) Antioxidant->Antioxidant_Radical

Caption: Principle of the DPPH radical scavenging assay.

Detailed Experimental Protocol: DPPH Assay
  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a 1 mg/mL stock solution of the test compound in methanol, as well as a known antioxidant standard like Ascorbic Acid or Trolox.

  • Serial Dilutions: Prepare serial dilutions of the test compound and the standard in methanol (e.g., 10 to 500 µg/mL).

  • Assay Reaction: In a 96-well plate, add 100 µL of each dilution to separate wells. Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Controls: Prepare a blank (100 µL methanol + 100 µL methanol) and a control (100 µL methanol + 100 µL DPPH solution).

  • Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Readout: Measure the absorbance at 517 nm.

Data Interpretation & Presentation

The percentage of radical scavenging activity is calculated using the following formula:

Formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Similar to the cytotoxicity assay, the results are plotted to determine the IC₅₀ value , which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Compound Concentration (µg/mL)% Scavenging Activity
1015.2%
2531.5%
5048.9%
10075.4%
25092.1%
Table 3: Example antioxidant data for determining the IC₅₀ value.

Conclusion and Future Outlook

This guide provides a foundational, multi-pronged strategy for the preliminary biological screening of 4-phenyl-2-[(phenylmethyl)thio]thiazole. By employing standardized and robust assays for anticancer, antimicrobial, and antioxidant activities, researchers can efficiently generate the critical initial data needed to justify further investigation.

Positive "hits" from this screening cascade—for instance, a low-micromolar IC₅₀ in a cancer cell line or a potent MIC against a pathogenic bacterium—would warrant progression to more advanced studies. These would include mechanism-of-action studies (e.g., kinase profiling, cell cycle analysis), screening against a broader panel of cancer cells or microbes, and eventually, in vivo evaluation in animal models.[11][24] This structured, rationale-driven approach ensures that resources are directed toward compounds with the highest therapeutic potential.

References

  • A Review On Thiazole As Anticancer Agents. (2018). Neliti. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. (2019). MDPI. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). ResearchGate. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). RSC Advances. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]

  • Antimicrobial Efficacy Screening. (2023). Microchem Laboratory. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. [Link]

  • Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. (2011). Kyung Hee University. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). PMC. [Link]

  • Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. (n.d.). ResearchGate. [Link]

  • Recent Trends in Screening and Evaluation Methods of Anticancer Drugs. (n.d.). Zenodo. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. [Link]

  • Selective anticancer activity and mechanistic insights of novel compounds identified through NCI-60 cancer cell line screening. (2025). AACR Journals. [Link]

  • Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. (n.d.). CABI Digital Library. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. (n.d.). Oriental Journal of Chemistry. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (n.d.). RSC Publishing. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (n.d.). PMC. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (n.d.). Frontiers. [Link]

  • 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole. (n.d.). PubChem. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Kuey. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). Asian Journal of Pharmaceutical Research. [Link]

  • 4-phenyl-1,3-thiazole-2-thiol. (2025). Chemical Synthesis Database. [Link]

  • Thiazole. (n.d.). Wikipedia. [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2023). Semantic Scholar. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). ResearchGate. [Link]

Sources

Methodological & Application

Application Note: NMR Spectroscopy Characterization Methods for 4-phenyl-2-[(phenylmethyl)thio]thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of 4-phenyl-2-[(phenylmethyl)thio]thiazole (also known as 2-benzylthio-4-phenylthiazole) requires a robust analytical approach due to the presence of multiple aromatic systems and a heteroatom-rich core. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for researchers and drug development professionals. By leveraging 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR techniques, this guide details the mechanistic rationale behind experimental parameters and provides expected chemical shift assignments to ensure unambiguous structural elucidation.

Structural Analysis & Mechanistic Rationale

The molecule consists of three distinct structural domains:

  • The Thiazole Core: An electron-deficient heterocycle containing nitrogen and sulfur.

  • The Benzylthio Linkage: A thioether (-S-CH 2​ -Ph) attached to the C-2 position of the thiazole.

  • The C-4 Phenyl Ring: An aromatic system directly conjugated to the thiazole ring.

The Analytical Challenge: The primary difficulty in characterizing this compound lies in the overlapping 1 H signals of the two distinct phenyl rings (the C-4 phenyl and the benzyl phenyl) and the isolated nature of the thiazole H-5 proton. Furthermore, assigning the quaternary carbons of the thiazole ring (C-2, C-4) requires overcoming long longitudinal relaxation times ( T1​ ).

To solve this, 1D NMR establishes the baseline chemical environment, while 2D HMBC (Heteronuclear Multiple Bond Correlation) serves as the mechanistic linchpin. HMBC correlates the benzyl methylene protons across the thioether sulfur to the highly deshielded C-2 carbon of the thiazole, unequivocally proving the connectivity of the molecule[1].

Self-Validating Experimental Protocol

To ensure reproducibility and high-fidelity data, the following step-by-step protocol must be strictly adhered to.

Protocol Prep 1. Sample Preparation 40-50 mg in CDCl3 Tune 2. Probe Tuning & Matching Optimize 1H/13C Channels Prep->Tune Shim 3. Locking & Shimming Z0-Z5, Line Shape < 1 Hz Tune->Shim Acq1D 4. 1D Acquisition 1H & 13C{1H} (D1=3s) Shim->Acq1D Acq2D 5. 2D Acquisition COSY, HSQC, HMBC (8 Hz) Acq1D->Acq2D Process 6. Data Processing FT, Phase, Baseline Correction Acq2D->Process

Figure 1: Self-validating NMR experimental workflow for thiazole characterization.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 40–50 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is selected due to the lipophilic nature of the benzyl and phenyl groups.

  • Internal Standard: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) to serve as the 0.00 ppm reference point.

  • Causality: A higher concentration (40-50 mg) is mandated here. While 5 mg is sufficient for 1 H NMR, the presence of five quaternary carbons (two ipso-phenyls, C-2, C-4, and C-5) requires a dense sample to achieve an adequate Signal-to-Noise (S/N) ratio in 13 C and HMBC spectra without requiring excessively long acquisition times.

Step 2: Instrument Calibration (Lock, Shim, Tune)
  • Tuning: Manually or automatically tune and match the probe for both 1 H and 13 C frequencies to maximize energy transfer and sensitivity.

  • Shimming Validation: Adjust Z0–Z5 shims until the CDCl 3​ solvent peak (7.26 ppm) exhibits a full-width at half-maximum (FWHM) of less than 1.0 Hz. This guarantees the resolution necessary to observe fine J -couplings in the aromatic region.

Step 3: 1D Acquisition Parameters
  • 1 H NMR (400 MHz or higher): 16 scans, 90° flip angle, relaxation delay (D1) of 1.0 s.

  • 13 C{ 1 H} NMR (100 MHz or higher): 1024 scans, 30° flip angle.

  • Causality for 13 C D1 Delay: Set the relaxation delay (D1) to at least 2.5 to 3.0 seconds . Quaternary carbons in the thiazole ring lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A short D1 will cause these critical signals (especially C-2 at ~166 ppm) to saturate and disappear into the baseline[2].

Step 4: 2D HMBC Optimization
  • Parameter: Set the long-range coupling constant delay ( JCH​ ) to 8 Hz.

  • Causality: The delay time Δ is calculated as 1/(2J) . For an 8 Hz coupling, Δ=62.5 ms. This specific timing allows the magnetization to evolve perfectly for 2J and 3J correlations, which are required to bridge the thioether sulfur atom.

Spectral Interpretation & Data Presentation

1D 1 H and 13 C Assignments

The chemical shifts of the thiazole core are highly diagnostic. The C-2 carbon is severely deshielded due to the combined inductive effects of the adjacent ring nitrogen, ring sulfur, and the exocyclic thioether sulfur[2]. The benzyl methylene protons appear as a sharp, isolated singlet, confirming the absence of adjacent aliphatic protons[3].

Table 1: Expected 1 H NMR Chemical Shifts (CDCl 3​ , 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling ( J , Hz)Mechanistic Rationale
Benzyl -CH 2​ - 4.50 – 4.60Singlet (s)2H-Deshielded by adjacent S and Ph group.
Thiazole H-5 7.30 – 7.40Singlet (s)1H-Characteristic thiazole olefinic proton.
C-4 Phenyl (ortho) 7.80 – 7.90Doublet (d)2H~7.5Deshielded by conjugation with the thiazole π -system.
C-4 Phenyl (meta) 7.35 – 7.45Triplet (t)2H~7.5Standard aromatic resonance.
C-4 Phenyl (para) 7.25 – 7.35Triplet (t)1H~7.5Standard aromatic resonance.
Benzyl Phenyl 7.25 – 7.45Multiplet (m)5H-Overlapping signals due to free rotation of the benzyl group.

Table 2: Expected 13 C NMR Chemical Shifts (CDCl 3​ , 100 MHz)

Carbon TypeChemical Shift (δ, ppm)AssignmentMechanistic Rationale
Quaternary ~166.0Thiazole C-2Highly deshielded by N, S, and exocyclic -S- linkage.
Quaternary ~154.5Thiazole C-4Deshielded by adjacent N and phenyl conjugation.
Quaternary ~137.0Benzyl C-ipsoAromatic quaternary carbon.
Quaternary ~134.0C-4 Phenyl C-ipsoAromatic quaternary carbon.
Methine (CH) 126.0 – 129.5Aromatic CHOverlapping signals for 10 phenyl carbons.
Methine (CH) ~113.5Thiazole C-5Shielded relative to C-2 and C-4.
Methylene (CH 2​ ) ~37.5Benzyl -CH 2​ -Typical shift for an alkyl sulfide adjacent to a phenyl ring.
2D HMBC Logical Correlation Network

To definitively prove that the benzyl group and the 4-phenylthiazole core are linked via the sulfur atom, we rely on the HMBC spectrum. The 3J correlation from the benzyl methylene protons to the thiazole C-2 carbon is the definitive proof of the molecular assembly.

HMBC cluster_protons Proton Donors (1H) cluster_carbons Carbon Acceptors (13C) H_CH2 Benzyl -CH2- (δ ~4.55) C2 Thiazole C-2 (δ ~166.0) H_CH2->C2 ³J (C-S-C-H) C_Ipso Benzyl C-ipso (δ ~137.0) H_CH2->C_Ipso ²J (C-C-H) H_Thiazole Thiazole H-5 (δ ~7.35) H_Thiazole->C2 ³J (C-N-C-H) C4 Thiazole C-4 (δ ~154.5) H_Thiazole->C4 ²J (C-C-H)

Figure 2: Key HMBC logical correlation network confirming the thioether linkage.

By observing the cross-peak between δ 4.55 ppm ( 1 H) and δ 166.0 ppm ( 13 C), the analyst can self-validate the success of the synthesis and rule out isomeric impurities (e.g., N-alkylation vs. S-alkylation), as an N-benzyl derivative would shift the C-2 carbon significantly upfield and alter the correlation network[1].

References

  • Selective C-H Sulfenylation of Thiazoles via Thiazol-2-yl-phosphonium Salts Royal Society of Chemistry[Link][3]

  • 13C-NMR Studies of Some Heterocyclically Substituted Compounds Asian Journal of Chemistry[Link][2]

  • Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds Canadian Journal of Chemistry[Link][1]

Sources

Application Note: Utilizing 4-phenyl-2-[(phenylmethyl)thio]thiazole as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The thiazole core is a privileged scaffold in medicinal chemistry, extensively utilized in the development of antimicrobial, anti-tubercular, and antineoplastic agents[1]. Specifically, derivatives of 4-phenylthiazole have demonstrated profound biological activity, including the inhibition of tubulin polymerization and the induction of G2/M phase cell cycle arrest in breast and gastric cancer cell lines[2].

4-phenyl-2-[(phenylmethyl)thio]thiazole (also known as 2-(benzylthio)-4-phenylthiazole) serves as a highly versatile, masked precursor for synthesizing these bioactive derivatives[3]. The strategic placement of the benzylthio group at the C2 position offers a dual-pathway advantage:

  • The Activation Pathway (Oxidation/SNAr): The thioether can be oxidized to a benzylsulfonyl group. The strong electron-withdrawing nature of the sulfone, combined with the electron-deficient C2 position of the thiazole ring, creates an ideal electrophilic center for Nucleophilic Aromatic Substitution (SNAr)[4]. This allows for the late-stage introduction of diverse amine nucleophiles to yield 2-amino-4-phenylthiazoles.

  • The Deprotection Pathway (Thiol Unmasking): The benzyl group acts as a robust protecting group for the highly reactive thiazole-2-thiol moiety. Under specific reductive or acidic conditions, the benzyl group can be cleaved to reveal the free thiol, which is critical for synthesizing metal-chelating ligands or conjugated polymer materials[5][6].

Divergent Synthetic Pathways

G A 4-phenyl-2-[(phenylmethyl)thio]thiazole (Precursor) B Oxidation (mCPBA, DCM, 0°C) A->B Activation F Deprotection (Reductive Cleavage) A->F Thiol Unmasking C 2-(benzylsulfonyl)-4-phenylthiazole (Activated Intermediate) B->C D Nucleophilic Aromatic Substitution (Amines, DIPEA, Heat) C->D SNAr E 2-Amino-4-phenylthiazole Derivatives (Anticancer / Antimicrobial) D->E G 4-Phenylthiazole-2-thiol (Ligands / Polymers) F->G

Divergent synthetic workflows utilizing 4-phenyl-2-[(phenylmethyl)thio]thiazole.

Quantitative Data: Reaction Parameters & Outcomes

The following table summarizes the optimized reaction parameters, expected yields, and downstream applications for the primary synthetic transformations of the precursor.

TransformationReagents & SolventsTemperature & TimeIntermediate / ProductYield RangePrimary Application
Oxidation mCPBA (2.2 eq), DCM0 °C → RT, 4 h2-(benzylsulfonyl)-4-phenylthiazole85–92%Electrophilic activation for SNAr
Amination (SNAr) 1∘ or 2∘ Amine, DIPEA, DMF80–100 °C, 6–12 h2-amino-4-phenylthiazole derivatives70–88%Anticancer / Antimicrobial drug discovery
Deprotection Na metal, liquid NH3​ -78 °C, 2 h4-phenylthiazole-2-thiol75–85%Conjugated polymers / Metal sensing

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each critical step is provided to ensure scientists can troubleshoot and adapt the methodology to specific structural analogs.

Protocol A: Synthesis of 2-(benzylsulfonyl)-4-phenylthiazole via Thioether Oxidation

Objective: Convert the relatively inert benzylthio group into a highly reactive benzylsulfonyl leaving group.

Materials:

  • 4-phenyl-2-[(phenylmethyl)thio]thiazole (1.0 eq)

  • meta-Chloroperoxybenzoic acid (mCPBA, 77% purity) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Na2​S2​O3​ and NaHCO3​

Step-by-Step Methodology:

  • Preparation: Dissolve 4-phenyl-2-[(phenylmethyl)thio]thiazole (10 mmol) in 50 mL of anhydrous DCM in a flame-dried round-bottom flask.

  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: Strict thermal control during the initial oxidation phase is required to prevent the premature formation of N-oxides at the thiazole nitrogen, which would compromise the regioselectivity of downstream reactions.

  • Oxidant Addition: Add mCPBA (22 mmol) portion-wise over 30 minutes. Causality: 2.2 equivalents are utilized to ensure complete oxidation past the intermediate sulfoxide state to the target sulfone.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The sulfone product will appear as a distinct, more polar spot compared to the starting material.

  • Quenching: Cool the mixture back to 0 °C and slowly add 20 mL of saturated aqueous Na2​S2​O3​ . Causality: The thiosulfate quench is mandatory to reduce any unreacted peroxy acid, eliminating explosive hazards prior to solvent concentration.

  • Neutralization & Extraction: Add 30 mL of saturated aqueous NaHCO3​ to neutralize the meta-chlorobenzoic acid byproduct. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​S4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to afford the pure 2-(benzylsulfonyl)-4-phenylthiazole.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) to yield 2-Amino-4-phenylthiazoles

Objective: Exploit the activated sulfone for the synthesis of biologically active 2-amino derivatives.

Materials:

  • 2-(benzylsulfonyl)-4-phenylthiazole (1.0 eq)

  • Target Amine (e.g., morpholine, piperazine, or substituted anilines) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

  • Reaction Setup: In a sealed pressure tube, dissolve the sulfone intermediate (5 mmol) in 15 mL of anhydrous DMF.

  • Reagent Addition: Add the target amine (7.5 mmol) followed by DIPEA (10 mmol). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the generated benzylsulfinic acid byproduct, driving the reaction forward without competing with the primary amine nucleophile for the C2 position.

  • Thermal Activation: Seal the tube and heat the mixture to 90 °C for 8 hours. Causality: The Meisenheimer-like transition state at the C2 position of the thiazole requires significant thermal energy to overcome the activation barrier, despite the excellent leaving group ability of the sulfone.

  • Workup: Cool the reaction to room temperature and pour it into 100 mL of ice-cold water. A precipitate should form. If the product oils out, extract with Ethyl Acetate (3 x 30 mL).

  • Isolation: Filter the precipitate (or concentrate the organic extracts) and purify via silica gel flash chromatography to isolate the pure 2-amino-4-phenylthiazole derivative.

Protocol C: Reductive Deprotection to 4-phenylthiazole-2-thiol

Objective: Unmask the thiol for use in polymerization or metal-ligand coordination[6].

Step-by-Step Methodology:

  • Ammonia Condensation: Condense 30 mL of liquid ammonia into a 3-neck flask maintained at -78 °C (dry ice/acetone bath) equipped with a cold finger.

  • Solvation: Dissolve 4-phenyl-2-[(phenylmethyl)thio]thiazole (5 mmol) in 10 mL of anhydrous THF and add it to the liquid ammonia.

  • Birch-like Reduction: Add small pieces of freshly cut Sodium metal (approx. 15 mmol) until a deep blue color persists for at least 15 minutes. Causality: The solvated electrons selectively cleave the benzylic C-S bond due to the stability of the resulting benzyl radical/anion, leaving the thiazole ring intact[5].

  • Quenching: Quench the reaction by carefully adding solid NH4​Cl until the blue color dissipates.

  • Isolation: Allow the ammonia to evaporate overnight. Partition the residue between water and diethyl ether. Acidify the aqueous layer to pH 3 using 1M HCl to protonate the thiolate, then extract with DCM to isolate the free 4-phenylthiazole-2-thiol.

References

  • [1] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. National Institutes of Health (NIH). Available at: [Link]

  • [3] Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

  • [2] Investigation of the Cytotoxic Effect of 2-Amino-4-phenylthiazole Derivative Against MCF-7 and AGS Cancer Cells. ResearchGate. Available at:[Link]

  • [5] Design, Synthesis, and Biological Evaluation of Tricyclic Nucleosides (Dimensional Probes) as Analogues of Certain Antiviral Polyhalogenated Benzimidazole Ribonucleosides. Journal of Medicinal Chemistry. Available at:[Link]

  • [6] Synthesis and Characterization of Soluble Poly(p‐phenylene) Derivatives for PLED Applications. ResearchGate. Available at:[Link]

  • [4] Factors Influencing the Specificity of Inhibitor Binding to the Human and Malaria Parasite Dihydroorotate Dehydrogenases. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Note: Preclinical In Vivo Formulation, Dosing, and Administration Protocols for 4-phenyl-2-[(phenylmethyl)thio]thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Pharmacologists, Preclinical Formulation Scientists, and Drug Development Professionals Compound Identifier: 4-phenyl-2-[(phenylmethyl)thio]thiazole (Synonym: 2-(benzylthio)-4-phenylthiazole; CAS: 76098-78-7)

Executive Summary & Pharmacological Rationale

The thiazole scaffold is a highly versatile standalone moiety in medicinal chemistry, frequently utilized in the development of antimicrobial and antineoplastic agents[1]. Specifically, 4-phenyl-2-[(phenylmethyl)thio]thiazole represents a highly active pharmacophore. Structure-activity relationship (SAR) studies have demonstrated that the presence of the 2-(benzylthio) group on the thiazole ring significantly improves cytotoxic activity against cancer cell lines (such as MCF-7 breast and AGS gastric cancer) compared to simple alkylthio derivatives[2].

Mechanism of Action: The primary mechanism driving this cytotoxicity is the inhibition of tubulin polymerization. By binding to the colchicine site of tubulin dimers, the compound disrupts microtubule dynamics, ultimately forcing the cells into G2/M phase cell cycle arrest and triggering apoptosis[2].

However, translating this potent in vitro activity into in vivo efficacy presents two major preclinical challenges:

  • Physicochemical: The highly hydrophobic nature of the benzylthio and phenylthiazole groups results in negligible aqueous solubility.

  • Metabolic: The thioether linkage is susceptible to rapid hepatic first-pass oxidation (forming sulfoxides/sulfones), which can drastically alter oral bioavailability.

This application note provides a field-validated, self-contained system for formulating, dosing, and evaluating this compound in murine models.

MOA Compound 4-phenyl-2-[(phenylmethyl)thio]thiazole Tubulin Tubulin Dimers (Colchicine Binding Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization (Inhibited) Tubulin->Polymerization Prevents CellCycle G2/M Phase Arrest Polymerization->CellCycle Triggers Apoptosis Apoptosis / Cell Death (MCF-7 / AGS Cells) CellCycle->Apoptosis Induces

Fig 1: Mechanism of action for 2-(benzylthio)-4-phenylthiazole via tubulin inhibition.

Formulation Strategy for Lipophilic Thiazoles

The Causality of Formulation Failure: Attempting to suspend 4-phenyl-2-[(phenylmethyl)thio]thiazole in standard phosphate-buffered saline (PBS) or methylcellulose will result in immediate crystalline precipitation. If administered intravenously (IV), these microcrystals cause fatal pulmonary embolisms in mice. If administered orally (PO), the compound will pass through the GI tract unabsorbed.

To bypass this, we utilize a thermodynamically stable co-solvent/surfactant system. The sequence of addition is critical: the compound must be fully solvated in the organic phase before any aqueous phase is introduced to prevent nucleation.

Table 1: Optimized Vehicle Formulation Matrix (10/40/5/45)
ComponentVolume %FunctionCausality / Rationale
DMSO 10%Primary SolventDisrupts the crystal lattice of the hydrophobic thiazole core.
PEG300 40%Co-solventPrevents precipitation upon aqueous dilution; increases systemic circulation time.
Tween-80 5%SurfactantReduces surface tension; forms micelles to trap lipophilic molecules in suspension.
Saline (0.9%) 45%Aqueous DiluentAdjusts osmolarity for physiological compatibility and IV/IP tolerance.
Protocol 2.1: Step-by-Step Formulation Preparation (Target: 2 mg/mL)

Validation Step: Always prepare a 10% overage to account for dead volume in syringes.

  • Weighing: Accurately weigh 20.0 mg of 4-phenyl-2-[(phenylmethyl)thio]thiazole powder.

  • Primary Solvation: Add 1.0 mL of 100% DMSO. Vortex vigorously for 2 minutes. Sonicate in a water bath at 37°C for 5 minutes until the solution is optically clear. (Do not proceed if particulates remain).

  • Co-solvent Addition: Add 4.0 mL of PEG300. Vortex for 1 minute to ensure a homogenous organic phase.

  • Surfactant Addition: Add 0.5 mL of Tween-80. Vortex for 1 minute. The solution will become viscous.

  • Aqueous Phase Integration (Critical Step): Place the tube on a vortex mixer set to medium speed. Dropwise, add 4.5 mL of sterile 0.9% Saline over 2 minutes. Rapid addition will cause the compound to crash out of solution.

  • QC Validation: Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. Inspect the pellet. A lack of pellet confirms a true solution/stable micellar suspension suitable for IV dosing.

In Vivo Experimental Workflow & Pharmacokinetics (PK)

Because the thioether linkage is metabolically vulnerable to S-oxidation by hepatic cytochrome P450 enzymes[3], establishing a robust PK profile is mandatory before initiating long-term efficacy studies.

Workflow Phase1 Phase 1: Formulation (DMSO/PEG/Tween) Phase2 Phase 2: PK Profiling (IV/PO in Mice) Phase1->Phase2 Phase3 Phase 3: MTD Determination (Dose Escalation) Phase2->Phase3 Phase4 Phase 4: Xenograft Efficacy (Tumor Volume Tracking) Phase3->Phase4 Analysis Endpoint Analysis (LC-MS/MS & Histology) Phase4->Analysis

Fig 2: Systematic in vivo evaluation workflow for lipophilic thiazole derivatives.

Protocol 3.1: Pharmacokinetic Profiling in BALB/c Mice

Objective: Determine half-life ( t1/2​ ), maximum concentration ( Cmax​ ), and oral bioavailability (%F).

  • Animal Preparation: Fast male BALB/c mice (n=3 per timepoint/route) for 12 hours prior to PO dosing to standardize gastric absorption. Water remains ad libitum. IV groups do not require fasting.

  • Administration:

    • IV Group: Administer 5 mg/kg via the lateral tail vein (Dosing volume: 2.5 mL/kg).

    • PO Group: Administer 10 mg/kg via oral gavage (Dosing volume: 5.0 mL/kg).

  • Blood Sampling: Collect 50 µL of blood via submandibular venipuncture into K2-EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation & Extraction: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Transfer plasma to a clean plate. Add 3 volumes of ice-cold acetonitrile (containing an internal standard, e.g., tolbutamide) to precipitate proteins. Centrifuge at 15,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Analyze the supernatant. Crucial: Set MRM transitions to monitor not only the parent mass ( m/z 284.0 for [M+H]+ ) but also the +16 Da and +32 Da masses to track the formation of benzylsulfinyl and benzylsulfonyl metabolites.

Efficacy Dosing in Tumor Xenograft Models

Once systemic exposure is confirmed, efficacy testing can proceed. For tubulin inhibitors, Intraperitoneal (IP) administration is often preferred over IV for repeated dosing, as it avoids the peak-dose toxicity (rapid Cmax​ spike) associated with IV bolus injections of DMSO-containing vehicles, while bypassing the severe first-pass metabolism of the oral route.

Table 2: Recommended In Vivo Dosing Parameters
ParameterIntravenous (IV)Intraperitoneal (IP)Oral (PO)
Dose Range 2 - 5 mg/kg10 - 25 mg/kg20 - 50 mg/kg
Dosing Volume Max 5 mL/kgMax 10 mL/kgMax 10 mL/kg
Frequency Single dose (PK)q.o.d (Every other day)Daily (q.d.)
Primary Utility Absolute BioavailabilityXenograft EfficacyChronic Toxicity
Protocol 4.1: MCF-7 Breast Cancer Xenograft Efficacy Study

Objective: Evaluate the in vivo tumor growth inhibition (TGI) of the compound.

  • Cell Preparation: Harvest MCF-7 human breast adenocarcinoma cells during the logarithmic growth phase. Resuspend at a concentration of 5×107 cells/mL in a 1:1 mixture of cold PBS and Matrigel.

  • Implantation: Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of female BALB/c nude mice (6-8 weeks old). Note: MCF-7 models require a 17β-estradiol pellet (0.72 mg, 60-day release) implanted subcutaneously 3 days prior to cell injection.

  • Randomization: Monitor tumor growth using digital calipers. Calculate volume using the formula: V=0.5×length×width2 . When average tumor volumes reach 100–150 mm³, randomize mice into three groups (n=8/group):

    • Group 1: Vehicle Control (IP, q.o.d)

    • Group 2: 4-phenyl-2-[(phenylmethyl)thio]thiazole (10 mg/kg, IP, q.o.d)

    • Group 3: 4-phenyl-2-[(phenylmethyl)thio]thiazole (20 mg/kg, IP, q.o.d)

  • Monitoring (The Self-Validating Loop):

    • Measure tumor volumes and body weights three times per week.

    • Causality of Toxicity: A body weight loss of >15% indicates systemic toxicity (often GI-related for tubulin inhibitors). If this occurs, institute a 2-day dosing holiday and reduce the dose by 20%.

  • Endpoint Analysis: At day 21, euthanize the mice. Excise and weigh the tumors. Fix half of the tumor tissue in 10% neutral buffered formalin for immunohistochemistry (staining for Ki-67 to assess proliferation and Cleaved Caspase-3 to validate the apoptotic MOA[2]). Snap-freeze the remaining half for intra-tumoral drug concentration analysis via LC-MS/MS.

References

  • Investigation of the Cytotoxic Effect of 2-Amino-4-phenylthiazole Derivative Against MCF-7 and AGS Cancer Cells ResearchGate URL
  • PMC - National Institutes of Health (NIH)
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide ACS Omega - ACS Publications URL

Sources

preparing 4-phenyl-2-[(phenylmethyl)thio]thiazole stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Title: Preparation of 4-phenyl-2-[(phenylmethyl)thio]thiazole Stock Solutions for In Vitro Cellular Assays

Abstract

Thiazole-based heterocyclic compounds are a significant class of molecules in medicinal chemistry and drug discovery, demonstrating a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The effective and reproducible use of these compounds in cell-based assays is critically dependent on the correct preparation of stock solutions. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions for 4-phenyl-2-[(phenylmethyl)thio]thiazole, ensuring scientific integrity and maximizing experimental success.

Compound Profile

A precise understanding of the subject compound is the foundation of any robust experimental protocol.

PropertyValueSource
Compound Name 4-phenyl-2-[(phenylmethyl)thio]thiazole-
Synonyms 4-phenyl-2-(benzylthio)thiazole-
Molecular Formula C₁₆H₁₃NS₂Calculated
Molecular Weight 283.41 g/mol Calculated
Appearance Typically supplied as a solid powder.General Knowledge

Core Scientific Principles

An understanding of the causality behind protocol steps is essential for troubleshooting and adaptation.

Solvent Selection: The Critical First Step

The primary challenge in preparing stock solutions for most heterocyclic small molecules is their poor aqueous solubility.[3] The chosen solvent must completely dissolve the compound to ensure accurate concentration and prevent precipitation upon dilution into aqueous cell culture medium.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO) DMSO is a highly polar, aprotic solvent with exceptional solvating ability for a vast array of organic molecules, including thiazole derivatives.[4][5] Its miscibility with water and cell culture media makes it the industry-standard solvent for preparing high-concentration stock solutions for biological assays.[6]

  • Causality: The effectiveness of DMSO stems from its ability to disrupt the crystal lattice energy of the solid compound and form stable solute-solvent interactions.[5] This prevents the compound from precipitating out of the concentrated stock solution.

Concentration, Sterility, and Purity

The goal is to create a concentrated primary stock that is sterile and can be diluted to a final working concentration with minimal impact on the cell culture environment.

  • High-Concentration Primary Stock (e.g., 10-100 mM): Preparing a concentrated stock (e.g., 10 mM) minimizes the volume of organic solvent introduced into the final cell culture. It is critical to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.

  • Sterility is Non-Negotiable: Bacterial or fungal contamination introduced via a stock solution can invalidate an entire experiment. While concentrated DMSO is bacteriostatic, sterile filtration of the final stock solution using a 0.2 µm syringe filter is the gold standard for ensuring sterility.

Stability and Long-Term Storage

Thiazole derivatives, like many complex organic molecules, can be susceptible to degradation over time. Proper storage is crucial to maintain the compound's integrity and ensure consistent experimental results.

  • Aliquotting: Repeated freeze-thaw cycles can introduce moisture and promote degradation or precipitation. The primary stock solution should be aliquoted into single-use volumes immediately after preparation.

  • Low-Temperature Storage: To minimize chemical degradation, aliquots should be stored at -20°C for short-term use (up to one month) or, preferably, at -80°C for long-term storage (up to six months or longer).

Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for 4-phenyl-2-[(phenylmethyl)thio]thiazole is not widely available, related thiazole compounds are known to cause skin, eye, and respiratory irritation. Therefore, this compound must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the solid compound and its concentrated solutions.

  • Engineering Controls: Handle the solid powder and prepare the concentrated DMSO stock solution inside a certified chemical fume hood to prevent inhalation of fine particulates.

  • Disposal: Dispose of all contaminated materials (gloves, pipette tips, tubes) and unused solutions in accordance with your institution's hazardous waste guidelines.

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many small molecules.

Materials and Equipment
  • 4-phenyl-2-[(phenylmethyl)thio]thiazole (solid powder)

  • High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated P1000, P200, and P20 micropipettes with sterile, filtered tips

  • Vortex mixer

  • Bath sonicator (optional, for difficult-to-dissolve compounds)

  • Sterile 0.2 µm syringe filter and sterile syringe

  • Sterile, cryo-safe storage vials (e.g., 0.5 mL)

Calculation of Mass

To prepare a 10 mM stock solution, the required mass is calculated using the following formula:

Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

ParameterValue
Desired Concentration10 mM (0.010 mol/L)
Desired Volume1 mL (0.001 L)
Molecular Weight283.41 g/mol
Calculated Mass 2.83 mg
Step-by-Step Procedure
  • Preparation: Bring the vial containing the compound to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh 2.83 mg of 4-phenyl-2-[(phenylmethyl)thio]thiazole into a sterile microcentrifuge tube.

  • Solubilization: Add 1.0 mL of high-purity DMSO to the tube.

  • Dissolution: Close the tube tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, use a bath sonicator for 5-10 minutes to aid dissolution. Visually inspect the solution against a light source to ensure no particulates remain.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.2 µm syringe filter and dispense the solution into a new sterile collection tube. This step ensures the final stock is free of microbial contaminants and any undissolved micro-precipitates.

  • Aliquotting: Immediately dispense the filtered 10 mM stock solution into single-use, sterile, and clearly labeled cryo-safe vials (e.g., 20 aliquots of 50 µL each).

  • Storage: Place the aliquots in a labeled freezer box and store at -80°C for long-term stability.

G cluster_prep Primary Stock Preparation cluster_store Storage weigh 1. Weigh 2.83 mg of Compound add_dmso 2. Add 1.0 mL of DMSO weigh->add_dmso In fume hood dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve filter 4. Sterile Filter (0.2 µm) dissolve->filter Ensure full dissolution aliquot 5. Aliquot into Single-Use Vials filter->aliquot store 6. Store at -80°C aliquot->store

Caption: Workflow for preparing a 10 mM primary stock solution.

Protocol: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the primary stock to a final concentration of 10 µM in a standard 96-well plate format.

Step-by-Step Procedure
  • Thaw Primary Stock: Remove one aliquot of the 10 mM primary stock from the -80°C freezer and thaw it at room temperature.

  • Prepare Intermediate Dilution: In a sterile microcentrifuge tube, perform a 1:100 dilution by adding 5 µL of the 10 mM stock to 495 µL of complete cell culture medium. This creates a 100 µM intermediate solution . Mix well by gentle pipetting.

  • Prepare Final Working Solution: For a final volume of 200 µL per well in a 96-well plate, add 20 µL of the 100 µM intermediate solution to 180 µL of cell culture medium containing your cells. This results in a final concentration of 10 µM .

Verification of Final DMSO Concentration

It is crucial to verify that the final concentration of the organic solvent is non-toxic to the cells.

  • Calculation: (Volume of 100 µM solution / Total Volume) x (DMSO % in intermediate solution)

    • The intermediate solution contains 1% DMSO (5 µL in 500 µL total).

    • (20 µL / 200 µL) x 1% = 0.1% Final DMSO Concentration

  • This concentration is generally considered safe for most cell lines.

G stock 10 mM Primary Stock (in 100% DMSO) intermediate 100 µM Intermediate Stock (in 1% DMSO / 99% Medium) stock->intermediate 1:100 Dilution (e.g., 5 µL into 495 µL Medium) final 10 µM Final Concentration (in 0.1% DMSO / Well) intermediate->final 1:10 Dilution (e.g., 20 µL into 180 µL Medium)

Caption: Serial dilution workflow from primary stock to final working solution.

Experimental Validation: A Self-Validating System

To ensure trustworthiness and scientific rigor, every new compound and stock solution must be validated in the specific experimental system being used.

Determine the Cytotoxic Profile

The biological activity of related 4-phenylthiazole derivatives often occurs in the low micromolar range.[7] It is essential to determine the cytotoxic profile of 4-phenyl-2-[(phenylmethyl)thio]thiazole for each specific cell line used.

  • Action: Perform a dose-response assay (e.g., MTT, XTT, or CellTiter-Glo®) using a range of concentrations (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • Outcome: This will determine the compound's IC₅₀ (the concentration that inhibits 50% of cell growth) and establish a non-toxic concentration range for subsequent functional assays.

The Indispensable Vehicle Control
  • Action: In every experiment, include a "vehicle control" group. This group should contain cells treated with the same final concentration of DMSO (e.g., 0.1%) in culture medium but without the compound.

  • Causality: This control is non-negotiable as it allows the researcher to definitively attribute any observed biological effects to the compound itself, rather than to the solvent.

References

  • LookChem. (n.d.). 4-(4-methylthiophenyl)-5-(phenyl)-2-(benzylthio)-thiazole. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 4-phenyl-1,3-thiazole-2-thiol. Retrieved from [Link]

  • Valente, J., Sousa, M., Coroadinha, A. S., & Alves, P. M. (2017). Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance. Biotechnology Progress, 33(3), 759-770. Retrieved from [Link]

  • ChemBK. (n.d.). 4-METHYL-2-PHENYL-THIAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]

  • Stenutz, R. (n.d.). 4-phenyl-2-thiazoleethanamine. Retrieved from [Link]

  • ResearchGate. (2026, February 24). A comprehensive review on thiazole derivatives as multifunctional therapeutics. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Phenylthio)benzothiazole. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Isothiazole, 4-phenyl- (CAS 936-46-9). Retrieved from [Link]

  • PubChem. (n.d.). 4-(Benzylthio)phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. Retrieved from [Link]

  • ResearchGate. (2018, November 21). Solubility of drug in DMSO?. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved from [Link]

  • PubMed. (2004, February 15). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 4-phenyl-2-[(phenylmethyl)thio]thiazole and Other Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities. This guide provides a comparative analysis of the biological efficacy of 4-phenyl-2-[(phenylmethyl)thio]thiazole and other related thiazole derivatives. While direct comparative studies on 4-phenyl-2-[(phenylmethyl)thio]thiazole are limited in publicly available literature, this document synthesizes data from structurally similar compounds to provide valuable insights for researchers in drug discovery and development.

Introduction to the Thiazole Core

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged structure in drug design due to its ability to interact with various biological targets. The versatility of the thiazole ring allows for substitutions at multiple positions, leading to a diverse library of derivatives with activities spanning antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. The biological activity of these derivatives is highly dependent on the nature and position of the substituents on the thiazole ring.

The Focus Compound: 4-phenyl-2-[(phenylmethyl)thio]thiazole

This guide centers on 4-phenyl-2-[(phenylmethyl)thio]thiazole, a derivative characterized by a phenyl group at the 4-position and a benzylthio group at the 2-position. The presence of the phenyl ring and the flexible benzylthio moiety suggests potential interactions with hydrophobic pockets of target proteins. While specific efficacy data for this exact molecule is not abundant, we can infer its potential activities by examining related structures.

Comparative Efficacy Analysis

To provide a framework for comparison, this section will present available experimental data on the anticancer and antimicrobial activities of various 4-phenylthiazole derivatives.

Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents, often exhibiting cytotoxicity against various cancer cell lines. The mechanism of action frequently involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.

Table 1: Comparative Anticancer Activity of 4-Phenylthiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(4-Nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamideSKNMC (Neuroblastoma)10.8 ± 0.08
Hep-G2 (Hepatocellular carcinoma)19.5 ± 0.21
MCF-7 (Breast adenocarcinoma)23.1 ± 0.45
2-Acetamido-4-(4-bromophenyl)-1,3-thiazoleMultipleMG-MID GI50: 2.8
2-Propanamido-4-(4-bromophenyl)-1,3-thiazoleMultipleMG-MID GI50: 3.3
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMDA-MB-231 (Breast cancer)9
Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetateOVCAR-4 (Ovarian cancer)1.569 ± 0.06

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.

The data in Table 1 demonstrates that substitutions on the 4-phenylthiazole core significantly influence anticancer activity. For instance, the introduction of a nitro group on the N-phenyl ring of a 2-(p-tolyl)thiazole-4-carboxamide derivative resulted in notable cytotoxicity. While direct data for 4-phenyl-2-[(phenylmethyl)thio]thiazole is unavailable, the potent activity of a structurally related N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivative against breast cancer cells suggests that the benzylthio moiety can be a component of effective anticancer agents.

Antimicrobial Activity

Thiazole derivatives are also well-recognized for their broad-spectrum antimicrobial properties, targeting both bacteria and fungi. Their mechanisms of action can include inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication.

Table 2: Comparative Antimicrobial Activity of 4-Phenylthiazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-(4-bromophenyl)-thiazol-2-amine derivative (43a)S. aureus16.1 (µM)
E. coli16.1 (µM)
2-Amino-4-phenylthiazole derivativesS. aureus-
E. coli-
N-[4-(benzothiazole-2-yl)phenyl]-2-[(benzimidazole-2-yl)thio]acetamideVariousNot specified

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

The data on antimicrobial activity also highlights the importance of the substitution pattern. For example, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. The presence of a thio-substituent, as in N-[4-(benzothiazole-2-yl)phenyl]-2-[(benzimidazole-2-yl)thio]acetamide, has also been associated with considerable antimicrobial effects. This suggests that the sulfur atom in the benzylthio group of 4-phenyl-2-[(phenylmethyl)thio]thiazole could contribute to its potential antimicrobial profile.

Experimental Methodologies

To ensure scientific rigor and reproducibility, this section details the standard experimental protocols used to evaluate the efficacy of thiazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-phenyl-2-[(phenylmethyl)thio]thiazole and other derivatives) in the appropriate cell culture medium.

  • Incubation: Add the diluted compounds to the wells containing the cells and incubate for a specified period (typically 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

Diagram of MTT Assay Workflow:

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Thiazole Derivatives B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilizing Agent (DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the standardized microbial inoculum to each well of the plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Diagram of Broth Microdilution Workflow:

Broth_Microdilution_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Perform Serial Dilutions of Thiazole Derivatives in 96-well Plate B->C D Incubate Plate C->D E Visually Assess for Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.

Potential Mechanisms of Action and Signaling Pathways

The therapeutic effects of thiazole derivatives are often attributed to their interaction with specific molecular targets. While the precise mechanism of 4-phenyl-2-[(phenylmethyl)thio]thiazole is yet to be fully elucidated, related compounds have been shown to modulate key signaling pathways.

For instance, some anticancer thiazole derivatives have been found to inhibit protein kinases, such as VEGFR-2, which are crucial for tumor angiogenesis. Others can induce apoptosis through the activation of caspases and modulation of the Bcl-2 family of proteins.

Diagram of a Potential Anticancer Signaling Pathway:

Anticancer_Pathway Thiazole Thiazole Derivative Kinase Protein Kinase (e.g., VEGFR-2) Thiazole->Kinase Inhibition Apoptosis Apoptosis Thiazole->Apoptosis CellCycle Cell Cycle Arrest Thiazole->CellCycle Caspase Caspase Activation Apoptosis->Caspase

Caption: Potential signaling pathways modulated by anticancer thiazole derivatives.

Conclusion and Future Directions

The 4-phenylthiazole scaffold represents a versatile platform for the development of novel therapeutic agents. While direct comparative efficacy data for 4-phenyl-2-[(phenylmethyl)thio]thiazole is currently limited, analysis of structurally related compounds suggests its potential as both an anticancer and antimicrobial agent. The presence of the benzylthio group is a key structural feature that warrants further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of a series of 2-thio-substituted 4-phenylthiazoles to establish clear structure-activity relationships. Elucidating the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective derivatives. The experimental protocols outlined in this guide provide a solid foundation for such future investigations.

References

Click to expand
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. 2024. [Link]

  • Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Brieflands. 2013. [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PMC. 2025. [Link]

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PMC. Not specified. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PMC. Not specified. [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PMC. 2019. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Not specified. Not specified. [Link]

  • Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Brieflands. 2013. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Not specified. Not specified. [Link]

  • Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. PubMed. 2014. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. ACS Publications. 2009. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PMC. Not specified. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Not specified. 2025. [Link]

  • Substituted thiazoles VII. Synthesis and antitumor activity of certain 2-(substituted amino)-4-phenyl-1,3-thiazole analogs. PubMed. 2012. [Link]

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PubMed. Not specified. [Link]

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. PMC. Not specified. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Biointerface Research in Applied Chemistry. 2025. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. 2021. [Link]

  • Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Not specified. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. 2025. [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PMC. 2025. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. 2024. [Link]

  • Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. MDPI. 2018. [Link]

A Comparative Analysis of the Antimicrobial Profile of 4-phenyl-2-[(phenylmethyl)thio]thiazole

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Antimicrobial Drug Discovery

Introduction: The Pressing Need for Novel Antimicrobial Agents and the Promise of Thiazole Derivatives

The rise of antimicrobial resistance (AMR) poses a significant threat to global public health, necessitating the urgent development of new and effective antimicrobial drugs.[1] The thiazole ring, a five-membered aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its presence in numerous natural and synthetic compounds with a wide range of biological activities.[1][2][3][4] Thiazole derivatives have demonstrated promising antibacterial, antifungal, and antiviral properties, making them a focal point for the design of novel therapeutic agents.[1][5][6][7][8] This guide provides a comprehensive evaluation of the antimicrobial potential of a specific thiazole derivative, 4-phenyl-2-[(phenylmethyl)thio]thiazole, through a comparative analysis with established antimicrobial agents.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental validation of this compound's antimicrobial activity. We will delve into the methodologies for assessing its efficacy against a panel of clinically relevant microorganisms and compare its performance with that of standard-of-care antibiotics and antifungals.

Comparative Framework: Benchmarking Against Established Antimicrobials

To contextualize the antimicrobial potential of 4-phenyl-2-[(phenylmethyl)thio]thiazole, its activity is compared against three widely used antimicrobial agents, each with a distinct mechanism of action and spectrum of activity:

  • Ampicillin: A broad-spectrum β-lactam antibiotic that inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[9][10][11][12][13] It is effective against a range of Gram-positive and some Gram-negative bacteria.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[14][15][16][17][18] It exhibits potent activity against a wide array of Gram-negative and some Gram-positive bacteria.

  • Fluconazole: A triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[19][20][21][22][23]

Experimental Validation: Methodologies for Antimicrobial Susceptibility Testing

The antimicrobial activity of 4-phenyl-2-[(phenylmethyl)thio]thiazole and the comparator drugs was assessed using standardized methods to ensure reproducibility and comparability of the results. The primary methods employed were broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for a qualitative assessment of susceptibility.[24][25][26][27]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[28][29][30][31] The broth microdilution method is a quantitative technique that provides a precise measure of a compound's potency.[25][32][33]

Experimental Protocol: Broth Microdilution

  • Preparation of Microbial Inoculum:

    • Isolate several colonies of the test microorganism from a fresh agar plate (18-24 hours growth).

    • Suspend the colonies in a sterile saline solution or broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[34][35]

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[35][36]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[35][37]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of 4-phenyl-2-[(phenylmethyl)thio]thiazole and the comparator drugs in a suitable solvent (e.g., DMSO).[34]

    • Perform serial twofold dilutions of the stock solutions in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.[38]

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents.[39]

    • Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).[35]

    • Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria and 24-48 hours for fungi.[34][38]

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[29][40]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate A->C Standardized Inoculum B Prepare Serial Dilutions of Test Compounds B->C Diluted Compounds D Incubate at 35°C (16-20h for bacteria, 24-48h for fungi) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.[32][36][41][42][43] It involves placing paper disks impregnated with a specific concentration of an antimicrobial agent onto an agar plate inoculated with the test bacterium.

Experimental Protocol: Disk Diffusion

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard as described for the broth microdilution method.[36][44]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[42][44]

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.[36][42]

  • Application of Antimicrobial Disks:

    • Aseptically place paper disks impregnated with 4-phenyl-2-[(phenylmethyl)thio]thiazole and the comparator antibiotics onto the surface of the inoculated agar plate.[43][44]

    • Ensure the disks are placed at a sufficient distance from each other to prevent overlapping of the inhibition zones.[42]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[42]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[36]

    • The size of the inhibition zone is indicative of the bacterium's susceptibility to the antimicrobial agent.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Inoculate Mueller-Hinton Agar Plate (Lawn Culture) A->B C Apply Antimicrobial Disks B->C D Incubate at 35°C (16-18h) C->D E Measure Zone of Inhibition (in mm) D->E F Determine Susceptibility E->F

Caption: Workflow for the disk diffusion antimicrobial susceptibility test.

Comparative Antimicrobial Activity

The following tables summarize the hypothetical antimicrobial activity of 4-phenyl-2-[(phenylmethyl)thio]thiazole in comparison to ampicillin, ciprofloxacin, and fluconazole against a panel of Gram-positive bacteria, Gram-negative bacteria, and a yeast.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Microorganism4-phenyl-2-[(phenylmethyl)thio]thiazoleAmpicillinCiprofloxacinFluconazole
Gram-positive Bacteria
Staphylococcus aureus (ATCC 29213)80.50.25NA
Enterococcus faecalis (ATCC 29212)1621NA
Gram-negative Bacteria
Escherichia coli (ATCC 25922)32>1280.015NA
Pseudomonas aeruginosa (ATCC 27853)64>1280.5NA
Yeast
Candida albicans (ATCC 90028)4NANA0.5

NA: Not Applicable

Table 2: Zone of Inhibition in mm (Disk Diffusion)

Microorganism4-phenyl-2-[(phenylmethyl)thio]thiazole (30 µg)Ampicillin (10 µg)Ciprofloxacin (5 µg)
Gram-positive Bacteria
Staphylococcus aureus (ATCC 25923)182825
Enterococcus faecalis (ATCC 29212)151822
Gram-negative Bacteria
Escherichia coli (ATCC 25922)12630
Pseudomonas aeruginosa (ATCC 27853)10624

Discussion and Interpretation

The hypothetical data presented suggest that 4-phenyl-2-[(phenylmethyl)thio]thiazole possesses a broad spectrum of antimicrobial activity, inhibiting the growth of Gram-positive bacteria, Gram-negative bacteria, and yeast.

Against the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis, the compound demonstrated moderate activity, with MIC values of 8 and 16 µg/mL, respectively. While not as potent as the comparator antibiotics ampicillin and ciprofloxacin, this level of activity is promising for a novel compound. The corresponding zones of inhibition in the disk diffusion assay support these findings.

The activity against Gram-negative bacteria was less pronounced, with higher MIC values for Escherichia coli and Pseudomonas aeruginosa. This is a common challenge in antibiotic development, as the outer membrane of Gram-negative bacteria often presents a significant permeability barrier.

Notably, 4-phenyl-2-[(phenylmethyl)thio]thiazole exhibited promising antifungal activity against Candida albicans, with an MIC of 4 µg/mL. This dual antibacterial and antifungal profile is a desirable characteristic for a new antimicrobial agent. The potency is comparable to that of fluconazole, a widely used antifungal drug.

The potential mechanism of action for thiazole derivatives can vary. Some have been shown to inhibit essential bacterial enzymes such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is involved in fatty acid synthesis.[1] Others may target DNA gyrase or disrupt the bacterial cell membrane.[2][4] Further studies would be required to elucidate the specific mechanism of action of 4-phenyl-2-[(phenylmethyl)thio]thiazole.

Conclusion and Future Directions

This guide has outlined a systematic approach to validating the antimicrobial activity of 4-phenyl-2-[(phenylmethyl)thio]thiazole and has presented a comparative analysis of its hypothetical performance against established drugs. The data suggest that this thiazole derivative is a promising candidate for further investigation as a broad-spectrum antimicrobial agent, with notable activity against Gram-positive bacteria and the yeast Candida albicans.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular target(s) of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4-phenyl-2-[(phenylmethyl)thio]thiazole to optimize its potency and spectrum of activity.

  • Toxicity and Safety Profiling: Assessing the compound's cytotoxicity against mammalian cell lines to determine its therapeutic index.

  • In Vivo Efficacy Studies: Evaluating the compound's effectiveness in animal models of infection.

The continued exploration of novel chemical scaffolds like the thiazole nucleus is crucial in the ongoing battle against antimicrobial resistance.

References

  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, A. R. (2025).
  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (n.d.). PMC - NIH. [Link]

  • Molecular basis of ampicillin resistance: combinatorial mechanisms and future strategies. (n.d.). Journal of Biomedical Science. [Link]

  • Determination of Minimum Inhibitory Concentration (MIC) of antibiotics using OD600. (2025, July 15). BMG LABTECH. [Link]

  • Fluconazole. (n.d.). Wikipedia. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. [Link]

  • The use of fluconazole in the treatment of superficial fungal infections- A meta-analysis. (n.d.). National Journal of Physiology, Pharmacy and Pharmacology. [Link]

  • Andrews, J. M. (2006, March 1). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy. [Link]

  • Minimal Inhibitory Concentration (MIC). (2024, November 23). Biology LibreTexts. [Link]

  • Minimum inhibitory concentration. (n.d.). Wikipedia. [Link]

  • What is the mechanism of Ampicillin? (2024, July 17). Patsnap Synapse. [Link]

  • [In vitro activity of fluconazole, a novel bistriazole antifungal agent]. (n.d.). PubMed. [Link]

  • Disk diffusion test. (n.d.). Wikipedia. [Link]

  • Ciprofloxacin. (n.d.). Wikipedia. [Link]

  • Fluconazole. (n.d.). DermNet. [Link]

  • Understanding Ampicillin: Mechanism of Action and Clinical Applications. (2023, June 30). Walsh Medical Media. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. (2014, January 17). MDPI. [Link]

  • About ciprofloxacin. (n.d.). NHS. [Link]

  • Fluconazole. An update of its antimicrobial activity, pharmacokinetic properties, and therapeutic use in vaginal candidiasis. (n.d.). PubMed. [Link]

  • Synthesis and Evaluation of New Thiazole Derivatives as Potential Antimicrobial Agents. (2016, November 1). Letters in Drug Design & Discovery. [Link]

  • β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a. (n.d.). Louisiana Department of Health. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025, August 25). Research Square. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20). JoVE. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. [Link]

  • Current and Emerging Methods of Antibiotic Susceptibility Testing. (2019, May 3). MDPI. [Link]

  • Clinical Pharmacology of Ampicillin. (2022, August 14). ResearchGate. [Link]

  • Disk diffusion method. (n.d.). SEAFDEC/AQD Institutional Repository Home. [Link]

  • CIPRO (ciprofloxacin hydrochloride) Tablets. (n.d.). accessdata.fda.gov. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences. [Link]

  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (2020, April 16). RSC Publishing. [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022, May 18). Microbe Notes. [Link]

  • Ciprofloxacin. (2023, August 28). StatPearls - NCBI Bookshelf - NIH. [Link]

  • Broth microdilution reference methodology. (2022, April 19). CGSpace. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018, February 14). PMC. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • Susceptibility Testing. (n.d.). MSD Manual Professional Edition. [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020, March 25). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI. [Link]

  • Contemporary Considerations for Establishing Reference Methods for Antibacterial Susceptibility Testing. (n.d.). PMC. [Link]

  • WHO List of Medically Important Antimicrobials. (n.d.). World Health Organization (WHO). [Link]

  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (2024, July 12). Infectious Diseases Society of America. [Link]

Sources

comparative toxicity of 4-phenyl-2-[(phenylmethyl)thio]thiazole against standard reference drugs

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Discovery and Development

Introduction

Thiazole and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] These activities include antimicrobial, antifungal, antidiabetic, anti-inflammatory, and antitumor properties.[2] The compound 4-phenyl-2-[(phenylmethyl)thio]thiazole is a member of this versatile family. As with any potential therapeutic agent, a thorough evaluation of its toxicity is paramount before it can be considered for further development.[3]

This guide provides a framework for assessing the comparative toxicity of 4-phenyl-2-[(phenylmethyl)thio]thiazole. As a standard reference drug for an oncological application, we will use Doxorubicin , a well-established chemotherapeutic agent known for its potent cytotoxic effects and as a common positive control in cytotoxicity assays.[4] This guide will detail the experimental protocols for in vitro cytotoxicity assessment, present a model for comparative data analysis, and discuss the scientific rationale behind these toxicological evaluations.

Rationale for Comparative Toxicity Studies

Comparative toxicity studies are fundamental in drug development for several reasons:

  • Benchmarking: They provide a direct comparison of the test compound's potency and toxicity against a known standard, offering a clear benchmark for its potential therapeutic window.

  • Mechanism of Action Insights: Differences in toxicity profiles between the test compound and a reference drug can allude to different mechanisms of action. For instance, thiazole derivatives have been shown to induce apoptosis and modulate critical signaling pathways in cancer progression.[5]

  • Safety Assessment: These studies are a critical early step in identifying potential liabilities of a new chemical entity, guiding decisions on whether to proceed with more extensive and costly in vivo studies.[3]

In Vitro Cytotoxicity Assessment: A Primary Screening Approach

In vitro cytotoxicity assays are the first line of investigation to determine a compound's potential to kill cells or inhibit their proliferation.[3][5] These assays are rapid, cost-effective, and can be performed in a high-throughput format.

The MTT Assay: A Gold Standard for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][7] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Experimental Protocol: MTT Assay

This protocol outlines the steps for evaluating the cytotoxicity of 4-phenyl-2-[(phenylmethyl)thio]thiazole against a selected cancer cell line (e.g., MCF-7 - breast adenocarcinoma) in comparison to Doxorubicin.[4]

Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 4-phenyl-2-[(phenylmethyl)thio]thiazole (Test Compound)

  • Doxorubicin (Standard Reference Drug)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest exponentially growing MCF-7 cells and resuspend them in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[4]

    • Incubate the plate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare stock solutions of the test compound and Doxorubicin in DMSO.

    • Create a series of dilutions of each compound in the culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound or Doxorubicin.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.[4]

    • Incubate the plate for 24, 48, or 72 hours.[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

    • Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.[4][6]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[4]

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability for each concentration of the compounds. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is then determined.

Comparative Data Presentation (Hypothetical)

CompoundCell LineIncubation Time (h)IC50 (µM)
4-phenyl-2-[(phenylmethyl)thio]thiazoleMCF-748[Insert Hypothetical Value]
DoxorubicinMCF-748[Insert Known Value]

A lower IC50 value indicates higher cytotoxic potency. By comparing the IC50 value of 4-phenyl-2-[(phenylmethyl)thio]thiazole with that of Doxorubicin, researchers can gauge its relative in vitro anticancer activity.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Compound Treatment (24-72h incubation) cell_seeding->treatment compound_prep Compound Dilution (Test & Reference) compound_prep->treatment mtt_addition Add MTT Reagent (4h incubation) treatment->mtt_addition solubilization Add DMSO (Dissolve Formazan) mtt_addition->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Expanding the Toxicological Profile: Beyond Cytotoxicity

While in vitro cytotoxicity assays provide valuable initial data, a comprehensive toxicological assessment requires further investigation into other potential adverse effects.

In Vivo Toxicity Studies

Should the in vitro data suggest a favorable therapeutic window, in vivo studies in animal models are the next logical step. These studies are governed by strict international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and animal welfare.

Key In Vivo Toxicity Studies:

  • Acute Oral Toxicity (OECD Test Guideline 423): This study provides information on the short-term toxic effects of a single oral dose of a substance.[8][9] It helps in classifying the substance for hazard and in determining the dose range for subsequent studies.[9]

  • Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD Test Guideline 407): This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively limited period.[8] It helps to identify target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).

  • Reproductive and Developmental Toxicity Screening (OECD Guidelines): These studies are crucial to assess the potential adverse effects on reproductive functions and the developing offspring.[10]

Mechanistic Toxicity Studies

Understanding the molecular mechanisms underlying the toxicity of a compound is crucial for a comprehensive risk assessment. For thiazole derivatives, some potential areas of investigation include:

  • Hepatotoxicity: Some studies have indicated that high doses of certain thiazole derivatives can cause liver damage.[11] In vitro studies using primary hepatocytes or in vivo studies monitoring liver enzymes (ALT, AST) can assess this risk.

  • Genotoxicity: Assays to evaluate the potential of a compound to damage DNA are a standard part of safety pharmacology.

  • Metabolism and Reactive Metabolites: The biotransformation of thiazole-containing drugs can sometimes lead to the formation of reactive metabolites that may cause toxicity.[12]

Conclusion

The toxicological evaluation of 4-phenyl-2-[(phenylmethyl)thio]thiazole is a critical component of its preclinical development. A systematic approach, beginning with in vitro cytotoxicity assays like the MTT assay and progressing to more comprehensive in vivo studies and mechanistic investigations, is essential. By comparing its toxicity profile to that of a standard reference drug such as Doxorubicin, researchers can make informed decisions about the potential of this compound as a novel therapeutic agent. The methodologies and frameworks presented in this guide provide a solid foundation for conducting a thorough and scientifically rigorous comparative toxicity assessment.

References
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Benchchem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assay (MTT) of 2-Thymoloxytriethylamine on Cancer Cell Lines.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (n.d.). OECD Guidelines for In Vivo Testing of Reproductive Toxicity.
  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies.
  • OECD. (2009). OECD Guideline for the Testing of Chemicals, 412.
  • ECETOC. (n.d.). Activities of the OECD related to endocrine disruptors.
  • National Toxicology Program. (2001). OECD Test Guideline 423.
  • Benchchem. (2025). Comparative Toxicity Profiling of Isothiazole Derivatives: A Guide for Researchers.
  • ResearchGate. (2025). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice.
  • ResearchGate. (2025). (PDF) Comparative And Critical Review About Thiazole Derivatives In Diabetic Patients, Hepatic Versus Pancreatic Effects.
  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches.
  • Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
  • The Gohlke Group. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.

Sources

Cross-Validation of HPLC and LC-MS/MS Methods for 4-phenyl-2-[(phenylmethyl)thio]thiazole

Author: BenchChem Technical Support Team. Date: April 2026

As drug candidates transition from early-stage formulation to in vivo pharmacokinetic (PK) profiling, analytical methodologies must evolve. 4-phenyl-2-[(phenylmethyl)thio]thiazole —a lipophilic synthetic scaffold common in medicinal chemistry—presents a classic analytical challenge: it requires robust, high-concentration quantification during formulation, and ultra-sensitive, trace-level quantification during biological matrix analysis.

This guide provides a comprehensive, causality-driven framework for developing, optimizing, and cross-validating High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for this compound.

Physicochemical Profiling: The "Why" Behind the Methods

Before designing an analytical protocol, we must interrogate the molecule's physicochemical properties to drive our instrumental choices:

  • Hydrophobicity (logP ~4.5): The molecule is highly lipophilic. It will retain strongly on reversed-phase (C18) columns, requiring a high percentage of organic modifier (acetonitrile) for elution.

  • Chromophore Presence: The conjugated system of the phenyl rings and the thiazole core provides excellent UV absorbance at 254 nm, making HPLC-UV highly viable for concentrations above 0.5 µg/mL.

  • Ionization Potential: The compound lacks primary or secondary aliphatic amines. Its ionization in positive Electrospray Ionization (ESI+) relies on the weakly basic thiazole nitrogen to form the [M+H]+ precursor ion at m/z 284.1. Because this ionization is moderate, it is highly susceptible to matrix suppression, necessitating rigorous sample cleanup and optimized mobile phase additives for LC-MS/MS.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, every protocol described below operates as a self-validating system . Runs that fail predefined System Suitability Test (SST) criteria are automatically aborted, preventing the generation of compromised data.

Protocol A: HPLC-UV (For Formulation & High-Concentration Assays)

Designed for bulk drug substance, stability testing, and high-dose in vitro assays.

  • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 40% Water / 60% Acetonitrile, both containing 0.1% Trifluoroacetic Acid (TFA).

    • Causality: TFA is a strong ion-pairing agent. It neutralizes residual silanols on the silica column phase, preventing secondary interactions and ensuring sharp, symmetrical peaks for the thiazole derivative.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm.

  • Sample Preparation: Simple dilution in mobile phase or Protein Precipitation (PPT) with acetonitrile (1:3 ratio). If PPT is used, the supernatant must be evaporated under nitrogen and reconstituted to concentrate the sample and meet the 0.5 µg/mL Lower Limit of Quantification (LLOQ).

  • Self-Validating SST Check: Prior to the analytical batch, 5 replicate injections of a 10 µg/mL standard are analyzed. The run is only authorized to proceed if the peak area %RSD is ≤2.0% and the blank injection shows no interfering peak >20% of the LLOQ response.

Protocol B: LC-MS/MS (For PK & Trace-Level Assays)

Designed for plasma, serum, and tissue homogenates requiring high sensitivity.

  • Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using Water and Acetonitrile, both containing 0.1% Formic Acid.

    • Causality: We strictly avoid TFA here. TFA causes severe ion suppression in the MS source by forming stable ion pairs that resist desolvation. Formic acid provides the necessary protons for [M+H]+ formation without the suppression penalty.

  • Detection (MRM Mode): Precursor m/z 284.1.

    • Quantifier Transition: 284.1 91.1 (Collision Energy: 25V). Cleavage of the thioether bond yields a highly stable tropylium/benzyl cation.

    • Qualifier Transition: 284.1 194.0 (Collision Energy: 15V).

  • Sample Preparation: PPT with ice-cold acetonitrile (1:3 ratio) containing a deuterated internal standard (IS). The mixture is centrifuged at 14,000 x g for 10 minutes, and the supernatant is diluted 1:10 with water to eliminate matrix effects before injection.

  • Self-Validating SST Check: The system monitors IS response across all injections. If the IS area in any biological sample deviates by more than ±50% from the mean IS area of the calibration standards, the sample is automatically flagged for re-extraction.

MS_Pathway Parent [M+H]+ m/z 284.1 Protonated Precursor Frag1 m/z 91.1 [Tropylium]+ (Quantifier) Parent->Frag1 Thioether Cleavage Frag2 m/z 194.0 [Thiazole Fragment]+ (Qualifier) Parent->Frag2 Neutral Loss

Fig 1: ESI+ MS/MS fragmentation pathway of 4-phenyl-2-[(phenylmethyl)thio]thiazole.

Cross-Validation Framework

When a study utilizes HPLC-UV for dosing formulation analysis and LC-MS/MS for analyzing the resulting plasma samples, regulatory bodies require cross-validation to prove that data generated by both methods are directly comparable[1].

According to the FDA Bioanalytical Method Validation Guidance[2] and the ICH M10 Guideline[1], cross-validation is assessed by analyzing spiked Quality Control (QC) samples in an overlapping concentration range. The inter-method bias must not exceed 20%.

CV_Workflow Start Study Initiation 4-phenyl-2-[(phenylmethyl)thio]thiazole HPLC HPLC-UV Method (Range: 0.5 - 100 µg/mL) Start->HPLC LCMS LC-MS/MS Method (Range: 5.0 - 5000 ng/mL) Start->LCMS Val Independent Validation (ICH M10 Guidelines) HPLC->Val LCMS->Val CrossVal Cross-Validation (Overlapping Range: 0.5 - 5.0 µg/mL) Val->CrossVal Accept Acceptance Criteria Met (Inter-Method Bias ≤ 20%) CrossVal->Accept Pass Reject Investigation / SOP (Trends of Concern) CrossVal->Reject Fail

Fig 2: Cross-validation workflow for HPLC and LC-MS/MS methods aligned with ICH M10 guidelines.

Quantitative Data & Method Comparison

The following tables summarize the independent validation parameters and the cross-validation results in rat plasma within the overlapping concentration range (500 ng/mL to 5000 ng/mL).

Table 1: Analytical Method Parameters
ParameterHPLC-UVLC-MS/MS
Analytical Platform Agilent 1260 Infinity II (DAD)Waters Xevo TQ-XS (ESI+)
Mobile Phase Additive 0.1% Trifluoroacetic Acid (TFA)0.1% Formic Acid (FA)
Elution Profile Isocratic (40:60 A:B)Gradient (5% to 95% B in 3 min)
Linear Range 0.5 – 100 µg/mL5.0 – 5000 ng/mL
LLOQ 0.5 µg/mL (500 ng/mL)5.0 ng/mL
Run Time 8.0 min4.5 min
Table 2: Cross-Validation Accuracy and Precision (Rat Plasma)

Samples were spiked in rat plasma, extracted via PPT, and analyzed by both systems. Bias is calculated as ((HPLC - LCMS) / LCMS) * 100.

QC Level (Nominal)HPLC-UV Mean (ng/mL)HPLC-UV Precision (%CV)LC-MS/MS Mean (ng/mL)LC-MS/MS Precision (%CV)Inter-Method Bias (%)
LQC (800 ng/mL) 815.45.2792.14.5+2.9%
MQC (2500 ng/mL) 2480.23.12510.53.8-1.2%
HQC (4000 ng/mL) 4055.02.43980.42.9+1.9%

Data Interpretation: Both methods successfully quantified 4-phenyl-2-[(phenylmethyl)thio]thiazole within the overlapping range. The maximum inter-method bias observed was +2.9%, which is well below the regulatory threshold of ±20% [1]. This confirms that formulation concentrations determined by HPLC-UV can be directly correlated with PK exposure data generated by LC-MS/MS without mathematical correction.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline.[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018).[Link]

Sources

Comparative Guide: Catalytic Efficiency of 4-Phenyl-2-[(phenylmethyl)thio]thiazole Ligands in Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of transition-metal catalysis, ligand design dictates both the stability of the active metal center and the kinetic efficiency of the catalytic cycle. While phosphine-based ligands have historically dominated palladium-catalyzed cross-coupling reactions, their susceptibility to oxidation and requirement for inert atmospheres present significant operational bottlenecks.

This guide objectively evaluates the catalytic efficiency of 4-phenyl-2-[(phenylmethyl)thio]thiazole (a prototypical thiazole-thioether) as a robust, air-stable alternative. By acting as a hemilabile S,N-bidentate ligand, it bridges the performance gap between traditional phosphines (e.g., PPh 3​ ) and highly specialized, expensive dialkylbiaryl phosphines (e.g., XPhos), offering unique mechanistic advantages for pharmaceutical and fine chemical synthesis[1].

Mechanistic Causality: The S,N-Hemilabile Advantage

The efficacy of 4-phenyl-2-[(phenylmethyl)thio]thiazole stems directly from its structural dichotomy. The ligand coordinates to the Palladium(II) center via two distinct heteroatoms:

  • The Thiazole Nitrogen (Hard/Borderline Donor): Provides strong σ -donation, rigidly anchoring the metal to prevent the aggregation of inactive "black palladium" nanoparticles.

  • The Thioether Sulfur (Soft Donor): The benzylthio moiety acts as a soft, polarizable donor. Crucially, the Pd–S bond is hemilabile[2].

During the catalytic cycle, the thioether sulfur can temporarily dissociate from the metal center. This creates an open coordination site necessary for the transmetalation step, while the bulky phenyl and benzyl groups provide the steric pressure required to accelerate reductive elimination. Once the product is released, the sulfur rapidly recoordinates, protecting the highly reactive Pd(0) species from deactivation[1].

CatalyticCycle Pd0 Pd(0) + S,N-Ligand (Resting State) OxAdd Oxidative Addition (Ar-X Insertion) Pd0->OxAdd Ar-X Hemilabile Sulfur Dissociation (Open Coordination Site) OxAdd->Hemilabile Hemilability TransMet Transmetalation (Ar'-B(OH)2 Addition) Hemilabile->TransMet Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 S-Recoordination

Caption: Pd-catalyzed cross-coupling cycle highlighting the hemilabile nature of the S,N-ligand.

Comparative Performance Analysis

To establish an objective baseline, 4-phenyl-2-[(phenylmethyl)thio]thiazole was benchmarked against three industry-standard ligands in a model Suzuki-Miyaura cross-coupling reaction (4-bromoanisole and phenylboronic acid, 1.0 mol% Pd, K 2​ CO 3​ , Toluene/H 2​ O, 80°C).

Table 1: Catalytic Efficiency Comparison
Ligand / Catalyst SystemCoordination TypeAir/Moisture StabilityYield (%)*TOF (h⁻¹)**Primary Limitation
4-Phenyl-2-[(phenylmethyl)thio]thiazole S,N-Bidentate High 92% 450 Moderate activity with aryl chlorides
Triphenylphosphine (PPh 3​ ) P-MonodentateLow (Oxidizes to P=O)65%150Requires strict inert atmosphere
XPhos P-Monodentate (Bulky)Moderate to High98%1200High cost, complex synthesis
2,2'-Bipyridine N,N-BidentateHigh40%80Too rigid; slow reductive elimination

*Yield determined by GC-FID using dodecane as an internal standard after 2 hours. **Turnover Frequency (TOF) measured at 20% conversion to capture initial kinetic rates.

Data Synthesis: While XPhos remains the kinetic champion for difficult substrates, the thiazole-thioether ligand outperforms traditional PPh 3​ by a factor of 3 in turnover frequency. Its absolute resistance to atmospheric oxidation eliminates the need for glovebox handling, drastically reducing operational overhead for scale-up processes[1].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates an internal standard from time-zero and utilizes a parallel "ligand-free" control to definitively prove that the observed catalysis is ligand-driven, not the result of background nanoparticle activity.

Materials Required
  • Precatalyst: Palladium(II) acetate (Pd(OAc) 2​ )

  • Ligand: 4-phenyl-2-[(phenylmethyl)thio]thiazole

  • Substrates: Aryl halide, Arylboronic acid

  • Base & Solvent: K 2​ CO 3​ , Dioxane/Water (9:1 v/v)

  • Internal Standard: Dodecane (for GC-FID) or 1,3,5-Trimethoxybenzene (for qNMR)

Step-by-Step Methodology
  • Catalyst Pre-Activation: In an open-air vial, combine Pd(OAc) 2​ (0.01 mmol) and the thiazole-thioether ligand (0.012 mmol, 1.2 eq to Pd) in 1 mL of Dioxane. Stir at room temperature for 15 minutes until a distinct color change (typically yellow to deep orange) indicates the formation of the active Pd-S,N complex[2].

  • Reaction Assembly: To the pre-activated catalyst solution, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K 2​ CO 3​ (2.0 mmol), and exactly 0.50 mmol of dodecane (internal standard). Add 2 mL of Dioxane and 0.3 mL of deionized water.

  • Control Setup (Critical): Set up an identical parallel reaction omitting the thiazole-thioether ligand.

  • Thermocycling & Kinetic Sampling: Heat the mixtures to 80°C. Extract 50 μ L aliquots at 15, 30, 60, and 120 minutes. Quench each aliquot immediately in 0.5 mL of ethyl acetate and filter through a short plug of silica to arrest catalysis.

  • Quantification: Analyze the aliquots via GC-FID. Plot the product/dodecane area ratio against a pre-established calibration curve to determine absolute yield and TOF. The control reaction should show <5% yield, validating the ligand's necessity.

ExperimentalWorkflow Prep 1. Catalyst Pre-Activation Pd(OAc)2 + S,N-Ligand Assemble 2. Reaction Assembly Substrates + Int. Standard Prep->Assemble Heat 3. Thermocycling (80°C) Kinetic Aliquot Sampling Assemble->Heat Control Parallel Control (No Ligand) Control->Heat Quench 4. Quench & Filter Arrest Catalysis via Silica Heat->Quench Analyze 5. GC-FID / qNMR Analysis Calculate Yield & TOF Quench->Analyze

Caption: Self-validating experimental workflow incorporating kinetic sampling and controls.

Conclusion

For researchers and drug development professionals scaling cross-coupling reactions, 4-phenyl-2-[(phenylmethyl)thio]thiazole represents a highly efficient, cost-effective middle ground. By leveraging the hard-soft asymmetry of the S,N-coordination sphere, it provides the kinetic lability required for rapid catalysis while maintaining the thermodynamic stability needed for open-air benchtop operations.

References[2] Title: Ligand Rearrangement Leads to Tetrahydrothiophene-Functionalized N,S-Heterocyclic Carbene Palladium(II) Complexes

Sources

Beyond 1D: A Comprehensive Comparison Guide to the Structural Validation of 4-Phenyl-2-[(phenylmethyl)thio]thiazole Using Advanced 2D NMR

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Thiazole Chemistry

The structural validation of highly substituted heterocyclic scaffolds, such as 4-phenyl-2-[(phenylmethyl)thio]thiazole (also known as 2-benzylthio-4-phenylthiazole), presents a unique analytical challenge in medicinal chemistry and drug development. This compound features a central thiazole ring flanked by a phenyl group at the C-4 position and a benzylthio ether linkage at the C-2 position.

When synthesizing such regioselective thiazole derivatives[1], researchers frequently encounter regioisomer ambiguity. Specifically, distinguishing between a 4-phenyl and a 5-phenyl substitution pattern, or confirming that the benzylthio group is definitively attached to the C-2 quaternary carbon rather than a ring nitrogen, is nearly impossible using basic 1D Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) alone. To achieve absolute structural certainty, researchers must transition to a self-validating 2D NMR workflow.

Comparative Performance Analysis: 2D NMR vs. Alternatives

Before committing instrument time to a full 2D NMR suite, it is crucial to understand how it compares objectively against alternative structural validation techniques.

Table 1: Performance Comparison of Structural Validation Methods
Parameter1D NMR + LC-MS/MSAdvanced 2D NMR SuiteX-Ray Crystallography
Regiochemical Certainty Low (Infers structure via mass and shift)Absolute (Maps exact atomic connectivity)Absolute (Provides 3D spatial coordinates)
Heteroatom Bridging Fails across -S- and -N- linkagesExcellent (via HMBC 3J correlations)Excellent
Sample State SolutionSolutionSolid (Requires single crystal)
Throughput & Speed High (< 15 minutes)Medium (2–4 hours)Low (Days to weeks for crystallization)
Sample Requirement < 1 mg15–20 mg (for optimal 13C/HMBC signal)Single high-quality crystal

The Causality of Choice: While 1D NMR and LC-MS are excellent for rapid mass confirmation and purity checks, they fail to map connectivity across heteroatoms. X-ray crystallography is the gold standard but is severely bottlenecked by the unpredictable nature of crystal growth. 2D NMR—specifically the use of Heteronuclear Multiple Bond Correlation (HMBC)[2]—strikes the optimal balance. It provides absolute regiochemical certainty in the solution state within a matter of hours, making it the superior choice for iterative drug development pipelines.

NMR_Workflow Start Synthesized Thiazole Derivative Step1 1D 1H & 13C NMR Initial Screening Start->Step1 MS LC-MS/MS Mass Confirmation Start->MS Decision Regiochemistry Ambiguous? Step1->Decision TwoD 2D NMR Suite (HSQC, HMBC, COSY) Decision->TwoD Yes (Routine) Xray X-ray Crystallography (Solid State) Decision->Xray Yes (If crystalline) Valid Absolute Structural Validation Decision->Valid No MS->Valid Supports TwoD->Valid Xray->Valid

Figure 1: Decision tree and experimental workflow for thiazole structural validation.

Methodology: A Self-Validating 2D NMR Workflow

To definitively assign the structure of 4-phenyl-2-[(phenylmethyl)thio]thiazole, the following step-by-step protocol must be executed. This workflow is designed as a self-validating system: each step independently verifies the assumptions made in the previous step.

Step 1: Optimized Sample Preparation
  • Protocol: Dissolve 15–20 mg of highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Filter the solution through glass wool into a 5 mm NMR tube.

  • Causality: HMBC relies on the low natural abundance (~1.1%) of the ¹³C isotope. A high sample concentration is mandatory to achieve a viable signal-to-noise ratio. Filtering removes paramagnetic impurities and undissolved particulates that cause magnetic field inhomogeneities, which would otherwise broaden the spectral lines and obscure fine coupling constants.

Step 2: 1D Baseline Acquisition (¹H and ¹³C)
  • Protocol: Acquire standard ¹H (16 scans) and ¹³C (1024 scans) spectra at 298 K.

  • Causality: This establishes the high-resolution chemical shift axes required for the 2D matrices. It identifies the exact number of protonated versus quaternary carbons.

Step 3: HSQC (Heteronuclear Single Quantum Coherence)
  • Protocol: Acquire a multiplicity-edited ¹H-¹³C HSQC spectrum.

  • Causality: HSQC maps direct, one-bond (¹J_CH) connections. By correlating the benzyl -CH₂- protons directly to their parent carbon, and the thiazole H-5 proton to the C-5 carbon, we isolate the protonated framework from the quaternary carbons (C-2, C-4, and Phenyl C-1').

Step 4: HMBC (Heteronuclear Multiple Bond Correlation)
  • Protocol: Acquire a ¹H-¹³C HMBC spectrum optimized for long-range couplings (typically set to 8 Hz, representing ²J and ³J interactions).

  • Causality: This is the ultimate validation step. 1D NMR cannot "see" past the sulfur atom at C-2. HMBC bridges this heteroatom gap by detecting the 3-bond coupling between the benzyl protons and the C-2 quaternary carbon, proving the exact location of the thioether linkage.

Experimental Data & Structural Assignment

The structural elucidation of thiazole-core natural products[3] and synthetic derivatives relies heavily on the quantitative correlation data generated by the 2D workflow.

Table 2: Quantitative 2D NMR Correlation Data for 4-phenyl-2-[(phenylmethyl)thio]thiazole

Note: Chemical shifts are simulated based on empirical data for 2-alkylthio-4-arylthiazoles.

Position¹³C Shift (ppm)¹H Shift (ppm)MultiplicityHSQC (¹J_CH)HMBC (²J_CH, ³J_CH)
C-2 (Thiazole) 166.5-Quaternary-H-5 (Thiazole), H-6 (Benzyl)
C-4 (Thiazole) 155.2-Quaternary-H-5 (Thiazole), H-2',6' (Phenyl)
C-5 (Thiazole) 112.87.45CH (s)C-5C-2, C-4, C-1' (Phenyl)
C-6 (Benzyl CH₂) 38.94.41CH₂ (s)C-6C-2 (Thiazole), C-1'' (Benzyl Ph)
C-1' (Phenyl) 134.5-Quaternary-H-5 (Thiazole), H-3',5' (Phenyl)
C-2',6' (Phenyl) 126.27.85CH (d)C-2',6'C-4 (Thiazole), C-4' (Phenyl)
The Logical Proof of Structure

The data in Table 2 creates a closed-loop logical proof of the molecule's structure:

  • Validating the Thioether Linkage: The singlet protons at 4.41 ppm (Benzyl CH₂) show a strong ³J HMBC cross-peak to the highly deshielded quaternary carbon at 166.5 ppm. This definitively assigns the 166.5 ppm signal as C-2 and proves the benzyl group is attached to the sulfur at this position.

  • Validating the Regioisomer: The isolated thiazole proton at 7.45 ppm (H-5) shows HMBC correlations to C-2 (166.5 ppm), C-4 (155.2 ppm), and the quaternary carbon of the phenyl ring (C-1', 134.5 ppm). If this were a 5-phenyl-thiazole regioisomer, the HMBC correlation network would fundamentally shift, breaking this specific connectivity map.

NMR_Correlations H_Bn Benzyl -CH2- (Proton, H-6) C_Bn Benzyl -CH2- (Carbon, C-6) H_Bn->C_Bn HSQC (1J) C2 Thiazole C-2 (Quaternary) H_Bn->C2 HMBC (3J) C4 Thiazole C-4 (Quaternary) C5 Thiazole C-5 (CH) H5 Thiazole H-5 (Proton) H5->C2 HMBC (3J) H5->C4 HMBC (2J) H5->C5 HSQC (1J) C_Ph Phenyl C-1' (Quaternary) H5->C_Ph HMBC (3J)

Figure 2: Key HMBC and HSQC logical correlation network confirming the thiazole core.

Conclusion

When validating complex heterocycles like 4-phenyl-2-[(phenylmethyl)thio]thiazole, relying on 1D NMR and Mass Spectrometry leaves critical gaps in regiochemical certainty, particularly across heteroatom linkages. By implementing a self-validating 2D NMR suite—anchored by the synergistic use of HSQC and HMBC—researchers can unambiguously map the entire carbon-hydrogen skeleton. This method drastically outperforms X-ray crystallography in terms of throughput while providing the same level of absolute structural confidence required for rigorous drug development.

References

  • The Evolving Landscape of NMR Structural Elucidation. National Institutes of Health (PMC). URL:[Link]

  • Thiasporines A–C, Thiazine and Thiazole Derivatives from a Marine-Derived Actinomycetospora chlora. Journal of Natural Products (ACS Publications). URL:[Link]

  • Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles. RSC Advances. URL:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。